molecular formula C10H6FN3 B8462397 4-Fluoro-2-pyrazol-1-yl-benzonitrile

4-Fluoro-2-pyrazol-1-yl-benzonitrile

Cat. No. B8462397
M. Wt: 187.17 g/mol
InChI Key: ULRMPZVCQGGMCD-UHFFFAOYSA-N
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Patent
US07157447B2

Procedure details

To a stirred suspension of CuCN (358 mg, 4.0 mmol, Aldrich) in DMF (2 mL, Sure Seal) was added a solution of 1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole (964 mg, 4.0 mmol) in DMF (2 mL) and the resulting clear solution was stirred in an oil bath heated at 110° C. under nitrogen for 1.5 h. After cooling, the mixture was concentrated in vacuo and the residue mixed with 14% aqueous NH4OH (10 mL) was stirred at room temperature for 0.5 h. To this was added EtOAc (15 mL) and the mixture stirred for additional 0.5 h. The EtOAc extract was washed with dil. NH4OH and then with brine, dried (Na2SO4), filtered, and concentrated. The residual oil was purified by column chromatography (SiO2, 0–10% EtOAc/CH2Cl2) to obtain 542 mg of the title compound as a white crystalline solid: TLC Rf 0.42 (CH2Cl2); HPLC rt=1.94 min. LC/MS m/z 188 (M+H); 1H NMR (CDCl3, 500 MHz) δ ppm 6.55 (1H, dd, J=2.6, 1.7 Hz, 9-CH), 7.10–7.13 (1H, m, 5-CH), 7.59 (1H, dd, J=9.5, 2.5 Hz, 3-CH), 7.76 (1H, dd, J=8.7, 5.5 Hz, 6-CH), 7.80 (1H, d, J=1.2 Hz, 10-CH), 8.25 (1H, d, J=2.7 Hz, 8-CH); 13C NMR (CDCl3, 125.8 Hz) δ ppm 100.5 (d, J=3.8 Hz, 1-C), 109.1 (9-CH), 111.9 (d, J=27 Hz, 3-CH), 114.9 (d, J=23 Hz, 5-CH), 116.6 (7-CN), 129.5 (8-CH), 136.7 (d, J=10 Hz, 6-CH), 142.8 (10-CH), 144.2 (d, J=12 Hz, 2-C), 165.5 (d, J=258 Hz, 4-CF); HRMS (ESI) calcd for C10H7FN3 (M+H) 189.0576. found 189.0568 (δ −4.5 ppm); UV (MeOH) λ max 224 nm (ε 2.54×104), 261 nm (ε 1.20×104); Anal. calcd for C10H7FN3: C, 64.16; H, 3.24; N, 22.45. found C, 64.02; H, 3.16; N, 22.68.
Name
CuCN
Quantity
358 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
964 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cu])#[N:2].Br[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[N:12]1[CH:16]=[CH:15][CH:14]=[N:13]1>CN(C=O)C>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]#[N:2])=[C:6]([N:12]2[CH:16]=[CH:15][CH:14]=[N:13]2)[CH:7]=1

Inputs

Step One
Name
CuCN
Quantity
358 mg
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
964 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)N1N=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the resulting clear solution was stirred in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue mixed with 14% aqueous NH4OH (10 mL)
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 0.5 h
Duration
0.5 h
ADDITION
Type
ADDITION
Details
To this was added EtOAc (15 mL)
STIRRING
Type
STIRRING
Details
the mixture stirred for additional 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with dil. NH4OH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by column chromatography (SiO2, 0–10% EtOAc/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 542 mg
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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